molecular formula C12H19NO B13591046 3-(3-Isopropylphenoxy)propan-1-amine

3-(3-Isopropylphenoxy)propan-1-amine

Cat. No.: B13591046
M. Wt: 193.28 g/mol
InChI Key: UTQMHQMSVLFMQK-UHFFFAOYSA-N
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Description

3-(3-Isopropylphenoxy)propan-1-amine is an organic compound with the molecular formula C12H19NO. It is characterized by the presence of an isopropylphenoxy group attached to a propan-1-amine backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isopropylphenoxy)propan-1-amine typically involves the nucleophilic substitution reaction of 3-isopropylphenol with 3-chloropropan-1-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(3-Isopropylphenoxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or sulfonated derivatives.

Scientific Research Applications

3-(3-Isopropylphenoxy)propan-1-amine finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Isopropylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Isopropylphenoxy)propan-1-amine
  • 3-(3-Methylphenoxy)propan-1-amine
  • 3-(3-Ethylphenoxy)propan-1-amine

Uniqueness

3-(3-Isopropylphenoxy)propan-1-amine is unique due to the presence of the isopropyl group on the phenoxy ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-(3-propan-2-ylphenoxy)propan-1-amine

InChI

InChI=1S/C12H19NO/c1-10(2)11-5-3-6-12(9-11)14-8-4-7-13/h3,5-6,9-10H,4,7-8,13H2,1-2H3

InChI Key

UTQMHQMSVLFMQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCCN

Origin of Product

United States

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